molecular formula C6H18Cl2O2Si3 B1585065 1,5-Dichlorohexamethyltrisiloxane CAS No. 3582-71-6

1,5-Dichlorohexamethyltrisiloxane

Cat. No. B1585065
CAS RN: 3582-71-6
M. Wt: 277.36 g/mol
InChI Key: GJIYNWRLGOMDEX-UHFFFAOYSA-N
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Description

1,5-Dichlorohexamethyltrisiloxane is a chemical compound with the molecular formula C6H18Cl2O2Si3 and a molecular weight of 277.37 . It is also known by other names such as Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl .


Molecular Structure Analysis

The molecular structure of 1,5-Dichlorohexamethyltrisiloxane consists of silicon (Si), carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The InChI code for this compound is 1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3 .


Physical And Chemical Properties Analysis

1,5-Dichlorohexamethyltrisiloxane has a molecular weight of 277.37 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available from the sources I have access to.

Scientific Research Applications

Synthesis of Silicone Polymers

1,5-Dichlorohexamethyltrisiloxane: is a key precursor in the synthesis of silicone polymers. Due to its reactive chlorosilane groups, it can undergo hydrolysis and condensation reactions to form a variety of silicone-based materials. These polymers are used in creating sealants, adhesives, and coatings due to their thermal stability and hydrophobic properties .

Surface Modification

Researchers utilize this compound for surface modification techniques. It can be used to alter the surface properties of materials like glass or plastics, making them more hydrophobic. This application is crucial in creating anti-fouling coatings, which are beneficial in medical devices and marine equipment .

Elastomer Production

The compound serves as a cross-linking agent in producing silicone elastomers. These elastomers are valued for their flexibility and resilience, finding applications in automotive parts, medical devices, and consumer goods. The unique structure of 1,5-Dichlorohexamethyltrisiloxane allows for the fine-tuning of the elastomer’s mechanical properties .

Chemical Intermediate

In the chemical industry, it acts as an intermediate in the production of other functional siloxanes. These derivatives are then used in a wide range of applications, including lubricants, hydraulic fluids, and dielectric coolants .

Hydrophobic Treatments

This compound is used in imparting hydrophobicity to various substrates. Its incorporation into textiles leads to water-repellent fabrics, which are used in outdoor clothing and gear. Similarly, it’s used in the treatment of paper products to resist moisture .

Catalyst Development

1,5-Dichlorohexamethyltrisiloxane: is involved in the development of catalysts for organic synthesis. The siloxane backbone can be functionalized to create catalysts that facilitate a range of chemical transformations, which is pivotal in pharmaceutical and fine chemical manufacturing .

Biomedical Research

Due to its biocompatibility, it finds applications in biomedical research. It can be used to create coatings for medical implants that minimize the risk of rejection and infection. Additionally, it’s used in drug delivery systems where controlled release of medication is required .

Electronic and Optical Materials

Lastly, the compound is used in the production of electronic and optical materials. Its ability to form clear, heat-resistant, and insulating films makes it suitable for use in electronics, particularly in insulating layers and protective coatings .

Each of these applications demonstrates the versatility and importance of 1,5-Dichlorohexamethyltrisiloxane in scientific research and industrial applications. Its unique chemical structure allows it to be a building block for a multitude of materials and processes that are integral to modern technology and industry. Information derived from product descriptions and technical data sheets .

Safety and Hazards

1,5-Dichlorohexamethyltrisiloxane can cause severe skin burns and eye damage. Inhalation may cause irritation to the respiratory tract and overexposure may lead to symptoms such as coughing, headaches, and nausea .

properties

IUPAC Name

bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane
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InChI

InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIYNWRLGOMDEX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2O2Si3
Source PubChem
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Related CAS

42388-40-9
Record name Poly[oxy(dimethylsilylene)], α-(chlorodimethylsilyl)-ω-[(chlorodimethylsilyl)oxy]-
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DSSTOX Substance ID

DTXSID3063091
Record name Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-
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Molecular Weight

277.36 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1,5-Dichlorohexamethyltrisiloxane
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Product Name

1,5-Dichlorohexamethyltrisiloxane

CAS RN

3582-71-6, 67923-13-1
Record name 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
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Record name 1,5-Dichlorohexamethyltrisiloxane
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Record name Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-
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Record name Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-
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Record name 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
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Record name 1,5-DICHLOROHEXAMETHYLTRISILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1,5-Dichlorohexamethyltrisiloxane

Q & A

Q1: How does 1,5-Dichlorohexamethyltrisiloxane interact with polyamides, and what are the downstream effects on the material properties?

A1: 1,5-Dichlorohexamethyltrisiloxane enhances the membrane processability of polyamides like [NH(CH2)3Si(Me)2OSi(Me)2(CH2)3NHCO-Ar-CO]n (where Ar = Ph, C5H3N) []. This interaction occurs in two main ways:

    Q2: Can you describe the structure of 1,5-Dichlorohexamethyltrisiloxane and its role in the synthesis of cyclic siloxazanes?

    A2: 1,5-Dichlorohexamethyltrisiloxane serves as a precursor in the synthesis of cyclic siloxazanes. When reacted with ammonia at low temperatures (-50°C), it forms twelve-membered and eighteen-membered cyclosiloxazanes []. Specifically, it yields [Me2SiOSiMe2N(H)SiMe2O]2 (a twelve-membered ring) and [Me2SiOSiMe2N(H)SiMe2O]3 (an eighteen-membered ring) []. Further reaction of the twelve-membered ring with n-butyllithium produces a dilithium derivative, [Me2SiOSiMe2N(Li)SiMe2O]2, which exhibits a unique crown-like structure with lithium ions coordinated by nitrogen and oxygen atoms [].

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